N-(2-chlorophenyl)-7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
Description
N-(2-chlorophenyl)-7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a heteropolycyclic compound featuring a pyrazolo-triazine core substituted with ethyl, methyl, phenyl, and a 2-chlorophenyl carboxamide group. Its synthesis typically involves regioselective alkylation and azocoupling reactions, as demonstrated in analogous pyrazolo-triazine systems . The compound’s tautomeric behavior (1H- vs. 5H-forms) and electronic configuration are critical to its stability and reactivity .
Properties
IUPAC Name |
N-(2-chlorophenyl)-7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O/c1-3-16-18(14-9-5-4-6-10-14)20-25-24-19(13(2)27(20)26-16)21(28)23-17-12-8-7-11-15(17)22/h4-12H,3H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTBTGRUZKBZOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(N=NC2=C1C3=CC=CC=C3)C(=O)NC4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Substituent Variations in the Pyrazolo-Triazine Core
N-(2,4-dimethylphenyl)-7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide ():
Replaces the 2-chlorophenyl group with a 2,4-dimethylphenyl substituent. The methyl groups enhance lipophilicity but may reduce electrophilic reactivity compared to the chloro-substituted analog.- Ethyl 4-amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (): Substitutes the carboxamide group with an ethyl ester. The ester group increases metabolic lability but may reduce binding affinity to hydrophobic receptor pockets compared to the carboxamide moiety.
Fluorinated Derivatives
Fluorinated analogs, such as 8-trifluoroacetylpyrazolo[4,3-e][1,2,4]triazino[1,2-a][1,2,4]triazin-9,10-dione (), introduce electron-withdrawing trifluoroacetyl groups.
Physicochemical Properties
Key Research Findings
Tautomerism : The 1H-tautomer dominates in solution for pyrazolo-triazines, stabilizing the N1-H configuration and influencing reactivity .
Synthetic Efficiency : Diazotization and cyclization () yield higher purity compared to regioselective alkylation, which may produce isomeric byproducts .
Fluorine Substitution : Fluorinated derivatives () exhibit superior metabolic stability but require complex synthesis pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
